8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one
Description
Properties
IUPAC Name |
8,9-dimethoxy-1,1,10b-trimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2)16(3)11-9-13(20-5)12(19-4)8-10(11)6-7-17(16)14(18)21-15/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFJXENCZAEXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(C3=CC(=C(C=C3CCN2C(=O)O1)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline ring.
Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving suitable reagents and conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the ring system, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s oxazole ring differs from triazolo or imidazo analogs, impacting electronic properties and binding interactions.
- Methoxy groups at positions 8 and 9 are conserved in multiple derivatives (e.g., ), suggesting their role in bioactivity.
- Methyl substituents in the target compound may enhance metabolic stability compared to aryl-substituted triazolo derivatives .
Key Observations :
- Triazolo derivatives employ modular synthesis with hydrazonoyl chlorides, enabling diverse substitution patterns .
- The target compound’s synthesis likely shares cyclization steps with oxazolo analogs but lacks explicit documentation in the evidence.
- Imidazo derivatives face synthetic challenges, as seen in low yields .
Key Observations :
- Configurational studies in oxazolo derivatives highlight the importance of stereochemistry in drug design .
Biological Activity
8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. While specific methods for synthesizing this compound were not detailed in the search results, similar compounds often utilize techniques such as:
- Cyclization reactions to form the isoquinoline structure.
- Methylation to introduce methoxy groups at the 8 and 9 positions.
- Reduction reactions to achieve the desired tetrahydro configuration.
Case Study: Related Compounds
- In vitro Studies : A related series of compounds demonstrated significant cytotoxicity against various human cancer cell lines. For example:
Antioxidant Activity
The DPPH radical-scavenging assay is a common method for assessing antioxidant activity. Some derivatives of similar compounds have shown moderate DPPH radical-scavenging activity compared to ascorbic acid at concentrations of 100 μg/mL . This suggests that the compound may possess antioxidant properties that could contribute to its overall biological activity.
Antibacterial Activity
While specific data on antibacterial activity for this compound were not found in the search results, related compounds have exhibited activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL . This indicates a potential for antibacterial effects that merit further investigation.
Table of Biological Activities
| Activity Type | Related Compounds | IC50 Values (μmol/mL) | Remarks |
|---|---|---|---|
| Anticancer | Various derivatives | 0.02 - 0.08 | Effective against A549 & MCF7 |
| Antioxidant | Similar structures | Moderate | Compared to ascorbic acid |
| Antibacterial | Related compounds | 3.9 - 31.5 | Against Staphylococcus aureus |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8,9-dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, analogous oxazolo-isoquinolinones are synthesized using precursors like substituted piperazines or morpholines under reflux conditions in solvents such as ethanol or dichloromethane. Key steps include condensation, acid-catalyzed cyclization, and purification via recrystallization (e.g., using ethanol or benzene) . Monitoring reaction progress with TLC and confirming purity via melting point analysis and HRMS is critical .
Q. How can the stereochemistry of the compound be confirmed during synthesis?
- Methodological Answer : Stereochemical assignments (e.g., cis/trans isomerism) are validated using NMR coupling constants and NOESY experiments. For instance, trans-isomers of related oxazolo-isoquinolinones exhibit distinct coupling patterns (e.g., for axial protons) compared to cis-forms. X-ray crystallography, as demonstrated for structurally similar compounds, provides definitive confirmation of spatial arrangements .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR : and NMR identify methoxy groups (δ 3.7–3.9 ppm for OCH), aromatic protons, and methyl substituents.
- HRMS : Validates molecular formula (e.g., [M+H] peaks with <5 ppm error).
- IR : Confirms carbonyl (C=O, ~1700 cm) and C-O-C oxazole ring vibrations (~1250 cm) .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step of the synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Optimize reaction conditions by:
- Temperature Control : Gradual heating (e.g., reflux at 80°C) to stabilize intermediates.
- Catalyst Screening : Use Lewis acids (e.g., BF·EtO) to enhance cyclization efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) can isolate the target compound .
Q. What strategies are effective for evaluating the compound’s biological activity in in vitro assays?
- Methodological Answer :
- Antimicrobial Testing : Use broth dilution to determine MIC/MBC against bacterial strains (e.g., E. coli, S. aureus). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7 for breast carcinoma). Include controls for apoptosis (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) .
- Molecular Docking : Predict binding affinities to targets like acetylcholinesterase or microbial enzymes using AutoDock Vina. Validate with site-directed mutagenesis .
Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or impurities.
- Repurification : Re-crystallize or use preparative HPLC to eliminate contaminants.
- Variable Temperature NMR : Probe conformational changes by acquiring spectra at 25°C and 60°C.
- DFT Calculations : Compare experimental shifts with density functional theory (B3LYP/6-31G**) optimized structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
